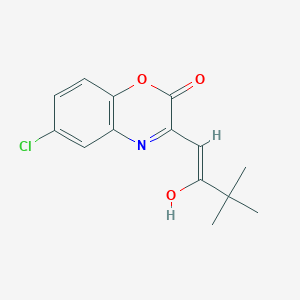![molecular formula C19H29N3O5 B11613468 tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)
tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group, an imino group, and a dimethoxyphenyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
(3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE include other tert-butoxycarbonyl-protected amines and imines, as well as compounds with similar structural motifs, such as dimethoxyphenyl ethyl derivatives.
Uniqueness
The uniqueness of (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H29N3O5 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-13(21-22-18(24)27-19(2,3)4)11-17(23)20-10-9-14-7-8-15(25-5)16(12-14)26-6/h7-8,12H,9-11H2,1-6H3,(H,20,23)(H,22,24)/b21-13+ |
Clé InChI |
QDGFYHUVXQTNJR-FYJGNVAPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)OC(C)(C)C)/CC(=O)NCCC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(=NNC(=O)OC(C)(C)C)CC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-3-hydroxy-4-(3-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11613391.png)
![N-(4-methylbenzyl)-N-(4-{[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11613396.png)
![N-tert-butyl-3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11613398.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11613416.png)
![N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613427.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![5-(4-Chlorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11613432.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613435.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11613464.png)

